N-(3-methoxypropyl)thiophen-3-amine

Description

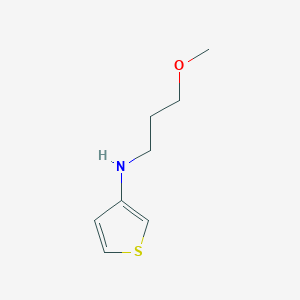

N-(3-Methoxypropyl)thiophen-3-amine is a substituted amine derivative featuring a thiophene ring (a sulfur-containing heterocycle) and a 3-methoxypropyl side chain. Its molecular formula is C₉H₁₉NOS, with an average molecular mass of 189.317 g/mol . The compound is structurally characterized by the presence of a methoxy group (-OCH₃) attached to a propyl chain, which influences its electronic properties and solubility.

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

N-(3-methoxypropyl)thiophen-3-amine |

InChI |

InChI=1S/C8H13NOS/c1-10-5-2-4-9-8-3-6-11-7-8/h3,6-7,9H,2,4-5H2,1H3 |

InChI Key |

WWXYCQZZQUYQSN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)thiophen-3-amine can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with appropriate amines. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method involves the Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)thiophen-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of thiophene derivatives, including N-(3-methoxypropyl)thiophen-3-amine. Research indicates that compounds with thiophene rings exhibit significant antifungal activity against pathogens such as Fusarium oxysporum and Alternaria alternata . This makes them potential candidates for developing new antifungal agents.

2. Antiviral Properties

The structural features of this compound allow it to interact with viral proteins effectively. Molecular docking studies suggest that similar thiophene derivatives can inhibit viral proteases, including those of SARS-CoV-2, indicating a promising avenue for antiviral drug development .

3. Cytotoxicity Against Cancer Cells

In vitro studies demonstrate that thiophene-based compounds possess cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapeutics .

Agricultural Applications

1. Herbicidal Activity

Thiophene derivatives have been explored for their herbicidal potential. The unique chemical structure allows these compounds to inhibit specific enzymes involved in plant growth, making them effective as herbicides. This application could lead to the development of environmentally friendly agricultural chemicals .

2. Fungicides

Similar to their antifungal properties in medicinal chemistry, thiophene compounds can also serve as fungicides in agriculture. Their effectiveness against plant pathogens positions them as valuable tools in crop protection strategies .

Material Science

1. Conductive Polymers

this compound can be incorporated into conductive polymer systems due to its electroactive properties. These materials are essential in developing organic electronics, including sensors and photovoltaic devices. The incorporation of thiophene units enhances the conductivity and stability of these polymers .

2. Nanomaterials

The synthesis of nanoparticles utilizing thiophene derivatives has gained traction in material science. These nanoparticles can exhibit unique optical and electronic properties, making them suitable for applications in drug delivery systems and nanomedicine .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)thiophen-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of N-(3-methoxypropyl)thiophen-3-amine, highlighting variations in substituents, molecular properties, and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes | Reference ID |

|---|---|---|---|---|---|

| This compound | C₉H₁₉NOS | 189.317 | Thiophene ring, 3-methoxypropyl chain | Limited data; structural studies | |

| N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine | C₁₀H₂₁NOS | 203.34 | Ethoxypropyl chain, thiopyran ring | No explicit applications reported | |

| Methoprotryne | C₁₀H₂₁N₅OS | 267.37 | Triazine core, methylthio and isopropyl groups | Herbicide (pre-emergence weed control) | |

| N-(3-Methoxypropyl)-3-methylcyclohexan-1-amine | C₁₁H₂₃NO | 185.31 | Cyclohexane ring, methyl group | No explicit applications reported | |

| 1-(3-Chlorophenyl)ethylamine | C₁₂H₁₈ClNO | 227.73 | Chlorophenyl substituent | Potential CNS activity (structural analogy) |

Key Observations:

Substituent Effects: The replacement of the methoxy group with an ethoxy group (as in ) increases molecular weight by ~14 g/mol and may enhance lipophilicity.

Core Heterocycle Variations :

- The thiophene ring in the target compound contrasts with the triazine core in methoprotryne , which is critical for herbicidal activity via photosynthesis inhibition.

- Thiopyran derivatives (e.g., ) exhibit saturated sulfur-containing rings, which may reduce aromaticity and reactivity compared to thiophene.

Applications: Methoprotryne’s use as a herbicide highlights the role of the triazine core in agrochemical design .

Physicochemical Properties and Solubility

- Polarity : The methoxypropyl chain in this compound enhances polarity compared to purely alkyl-substituted amines (e.g., cyclohexanamine derivatives ).

- Boiling Points : Data are unavailable for the target compound, but analogs like N-(3-ethoxypropyl)thiopyran-3-amine lack reported boiling points, indicating a gap in experimental characterization.

- Stereochemistry: None of the compounds in the evidence exhibit defined stereocenters, simplifying synthesis but limiting enantiomer-specific activity studies .

Biological Activity

N-(3-methoxypropyl)thiophen-3-amine is a synthetic organic compound characterized by its thiophene ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methoxypropyl group. The presence of the methoxy group enhances its solubility and may influence its biological activity. The structure can be represented as follows:

where , , , and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-cancer agent, antimicrobial compound, and more. Key findings include:

- Anticancer Activity : Compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of thiophene have been reported to inhibit cell cycle progression and induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as PI3K/AKT/mTOR .

- Antimicrobial Properties : Thiophene derivatives have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds often target bacterial topoisomerases, which are crucial for DNA replication .

Anticancer Studies

- Cell Line Inhibition : A study evaluated the effects of thiophene derivatives on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that certain compounds could effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis at low concentrations .

- Mechanism of Action : The mechanism behind the anticancer activity was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. This was confirmed through Western blot assays showing decreased phosphorylation of AKT in treated cells .

Antimicrobial Studies

- Broad-Spectrum Efficacy : A series of thiophene derivatives demonstrated potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 μg/mL to 4 μg/mL, indicating strong efficacy .

- In Vivo Efficacy : In vivo studies showed that certain thiophene-based compounds significantly reduced tumor growth in animal models, suggesting their potential for therapeutic use in treating infections or tumors .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

| Compound | Activity Type | Target/Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|---|

| This compound | Anticancer | MCF-7 | 130 | PI3K/AKT/mTOR inhibition |

| Derivative A | Antimicrobial | Staphylococcus aureus | <0.03125 | Topoisomerase inhibition |

| Derivative B | Anticancer | HCT-116 | 20 | Apoptosis induction |

Q & A

Q. How do environmental factors (e.g., pH, temperature) influence the stability and reactivity of this compound in polymer-gel dosimeters?

- pH : Neutral conditions (pH 7–8) maximize stability; acidic environments promote hydrolysis of the methoxy group.

- Temperature : Storage at <25°C prevents thermal degradation. Gel dosimeters exhibit optimal dose response at 20–25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.